3-Hydroxydocosanoic acid
Overview
Description
3-hydroxy Docosanoic Acid: 3-hydroxy Behenic Acid or β-hydroxy Docosanoic Acid ) is a very long-chain saturated fatty acid with the chemical formula C22H44O3. It is found in various biological contexts, including lipopolysaccharides from certain bacteria and yeast species .
Preparation Methods
Synthetic Routes:: The synthetic routes for 3-hydroxy Docosanoic Acid involve hydroxylation of the 22-carbon saturated docosanoic acid (C22:0)
Industrial Production:: Industrial production methods for 3-hydroxy Docosanoic Acid are not widely documented. research on microbial biosynthesis and metabolic engineering may provide insights into scalable production.
Chemical Reactions Analysis
Reactions:: 3-hydroxy Docosanoic Acid can undergo various chemical reactions, including:
Oxidation: Oxidative processes can lead to the formation of hydroperoxides or other oxygenated derivatives.
Reduction: Reduction reactions may yield saturated fatty acids or alcohols.
Substitution: Substitution reactions can modify functional groups on the fatty acid chain.
Oxidation: Common oxidants include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various reagents (e.g., halogens, alkylating agents) can induce substitution reactions.
Major Products:: The major products formed during these reactions depend on the specific reaction conditions and the position of the hydroxyl group.
Scientific Research Applications
3-hydroxy Docosanoic Acid has diverse applications:
Immunology & Inflammation: It is found in lipopolysaccharides and may play a role in immune responses.
Metabolism: As an acyl-CoA metabolite, it participates in fatty acid elongation pathways.
Biological Signaling: It acts as an agonist for the orphan receptor GPR109B, affecting intracellular calcium levels in neutrophils.
Mechanism of Action
The exact mechanism by which 3-hydroxy Docosanoic Acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 3-hydroxy Docosanoic Acid is unique due to its long carbon chain and hydroxyl group, other similar compounds include:
Docosahexaenoic Acid (DHA): A polyunsaturated omega-3 fatty acid found in fish oil and algae.
Behenic Acid: A saturated fatty acid with 22 carbons but lacking the hydroxyl group.
Properties
IUPAC Name |
3-hydroxydocosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWTPYWWUOMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415254 | |
Record name | Docosanoic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89946-08-7 | |
Record name | 3-Hydroxydocosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89946-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docosanoic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the discovery of 3-hydroxydocosanoic acid in Chlamydia trachomatis LPS?
A: The identification of this compound (3-OH C22:0) within the LPS of Chlamydia trachomatis is notable because it marks the first instance of this specific fatty acid being found as a constituent of LPS []. This finding contributes to our understanding of the structural diversity of LPS molecules across different bacterial species. Further research is needed to determine the specific role of this compound in C. trachomatis LPS and whether it contributes to the bacterium's pathogenicity or host immune response.
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